molecular formula C11H17NO2 B14849790 3-(Aminomethyl)-4-(tert-butoxy)phenol

3-(Aminomethyl)-4-(tert-butoxy)phenol

Cat. No.: B14849790
M. Wt: 195.26 g/mol
InChI Key: VZQBXWYMMFCTCG-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-(tert-butoxy)phenol is an organic compound that features a phenol group substituted with an aminomethyl group and a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-(tert-butoxy)phenol can be achieved through several synthetic routes. One common method involves the protection of the phenol group followed by the introduction of the aminomethyl group. The tert-butoxy group can be introduced using tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions typically involve moderate temperatures and controlled pH to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-(tert-butoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-(Aminomethyl)-4-(tert-butoxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-(tert-butoxy)phenol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the tert-butoxy group can influence the compound’s solubility and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)phenol: Lacks the tert-butoxy group, leading to different solubility and reactivity.

    4-(tert-Butoxy)phenol: Lacks the aminomethyl group, affecting its ability to form hydrogen bonds with biological molecules.

    3-(Aminomethyl)-4-methoxyphenol: Contains a methoxy group instead of a tert-butoxy group, resulting in different chemical properties.

Uniqueness

3-(Aminomethyl)-4-(tert-butoxy)phenol is unique due to the presence of both the aminomethyl and tert-butoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-(aminomethyl)-4-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C11H17NO2/c1-11(2,3)14-10-5-4-9(13)6-8(10)7-12/h4-6,13H,7,12H2,1-3H3

InChI Key

VZQBXWYMMFCTCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)O)CN

Origin of Product

United States

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